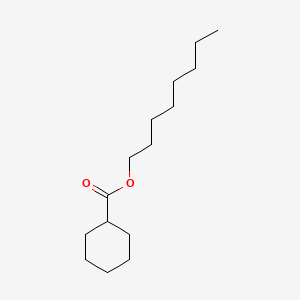

Octyl cyclohexanecarboxylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89611-20-1 |

|---|---|

Molecular Formula |

C15H28O2 |

Molecular Weight |

240.38 g/mol |

IUPAC Name |

octyl cyclohexanecarboxylate |

InChI |

InChI=1S/C15H28O2/c1-2-3-4-5-6-10-13-17-15(16)14-11-8-7-9-12-14/h14H,2-13H2,1H3 |

InChI Key |

TZBMAJZGRONTGN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C1CCCCC1 |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for Octyl Cyclohexanecarboxylate and Analogues

Classical Esterification Approaches

Classical esterification remains a cornerstone for the production of octyl cyclohexanecarboxylate (B1212342). This typically involves the reaction of a carboxylic acid with an alcohol, facilitated by a catalyst.

Condensation Reactions with Carboxylic Acids and Alcohols

The most direct and widely used method for synthesizing octyl cyclohexanecarboxylate is the Fischer-Speier esterification. masterorganicchemistry.com This reaction involves the condensation of cyclohexanecarboxylic acid with 1-octanol. mdpi.com The reaction is an equilibrium process, and to drive it towards the formation of the desired ester, water, a byproduct, is typically removed as it is formed, often through azeotropic distillation. masterorganicchemistry.commdpi.com

The general chemical equation for this reaction is:

C₆H₁₁COOH + C₈H₁₇OH ⇌ C₆H₁₁COOC₈H₁₇ + H₂O

This reaction can be applied to a range of carboxylic acids and alcohols to produce various esters. For instance, the synthesis of other cyclohexanecarboxylate esters can be achieved by varying the alcohol used. google.com Similarly, other octyl esters can be synthesized by using different carboxylic acids with 1-octanol. openmicrobiologyjournal.com

Catalyst Systems in this compound Synthesis

Homogeneous catalysts are soluble in the reaction mixture. savemyexams.com Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are traditional and effective catalysts for Fischer esterification. researchgate.netmdpi.com p-Toluenesulfonic acid (TsOH), a solid organic acid, is also commonly used. nii.ac.jp These catalysts function by protonating the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates the nucleophilic attack by the alcohol. masterorganicchemistry.com While highly effective, a significant drawback of homogeneous catalysts is the difficulty in their separation from the final product, which can lead to corrosion issues and environmental concerns due to acidic waste. nii.ac.jprsc.org

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. savemyexams.com This characteristic offers significant advantages, including ease of separation by filtration, potential for reuse, and often milder reaction conditions. rsc.org A variety of solid acid catalysts have been successfully employed for esterification reactions, including:

Ion-exchange resins: Materials like Amberlyst-15, which possess sulfonic acid functional groups, have proven to be effective catalysts for ester synthesis. jetir.org

Zeolites and Clays: These microporous aluminosilicates, such as montmorillonite (B579905) clays, can act as efficient and selective heterogeneous catalysts. mdpi.com

Sulfonated Carbonaceous Materials: Solid acid catalysts prepared from sources like lignosulfonate have demonstrated catalytic activity comparable to commercial resins in the esterification of cyclohexanecarboxylic acid. mdpi.com

Metal Oxides and Salts: Zirconyl chloride (ZrOCl₂·8H₂O) has been reported as an efficient and reusable catalyst for the esterification of various carboxylic acids, including cyclohexanecarboxylic acid. mdpi.com

In line with the principles of green chemistry, there is a growing focus on developing environmentally benign catalytic systems. labmanager.com The goal is to utilize catalysts that are non-toxic, derived from renewable resources, and easily recyclable. rsc.org For ester synthesis, this includes:

Reusable Solid Acids: The use of heterogeneous catalysts like ion-exchange resins and sulfonated carbons falls under this category as they minimize waste and avoid corrosive mineral acids. jetir.orgmdpi.com

Bimetallic Oxide Clusters: Recent research has explored the use of rhodium-ruthenium bimetallic oxide clusters as highly efficient catalysts for ester production using environmentally benign molecular oxygen as the sole oxidant. labmanager.com

Ionic Liquids: These salts, which are liquid at low temperatures, can function as both catalysts and solvents. rsc.org Some ionic liquids have been designed to be bifunctional, acting as a catalyst for ester synthesis and then as a lubricant additive in the final product without the need for separation. rsc.org

Selenium-Catalyzed Reactions: A green protocol using a selenium-containing catalyst with hydrogen peroxide has been developed for the synthesis of carboxylic acids and esters from aldehydes under mild conditions. mdpi.com

Enzymatic Synthesis of Octyl Esters and Cyclohexanecarboxylates

A significant advancement in the green synthesis of esters is the use of enzymes, particularly lipases, as biocatalysts. scielo.br Lipases offer high selectivity and operate under mild reaction conditions, often at room temperature and in the absence of harsh solvents. scielo.brvulcanchem.com

The enzymatic synthesis of this compound and related esters is typically carried out using immobilized lipases. mdpi.com Immobilization on a solid support enhances the enzyme's stability and allows for its easy recovery and reuse. mdpi.com A widely used lipase (B570770) for this purpose is Candida antarctica lipase B (CALB), often supplied immobilized on a resin (e.g., Novozym® 435). mdpi.comresearchgate.net

The enzymatic reaction follows the same fundamental principle of reacting a carboxylic acid with an alcohol. scielo.br To favor the synthesis of the ester, the water produced during the reaction must be removed, which can be accomplished by using molecular sieves or performing the reaction under vacuum. mdpi.com The optimization of reaction parameters such as enzyme concentration, substrate molar ratio, and temperature is crucial for achieving high conversion rates. researchgate.netuc.pt For instance, the enzymatic synthesis of octyl oleate (B1233923) has been optimized by studying these parameters to achieve high activity and stability of the immobilized lipase. uc.pt

This biocatalytic approach has been successfully applied to the synthesis of various octyl esters, such as octyl acetate (B1210297) and octyl formate, demonstrating the versatility of lipases in producing esters for diverse applications. openmicrobiologyjournal.commdpi.com

Lipase-Mediated Esterification for Octyl Esters

Lipases are widely utilized enzymes in organic synthesis due to their efficacy in catalyzing esterification reactions under mild conditions. rsc.org The synthesis of octyl esters, key intermediates and flavour compounds, serves as a model for the esterification step required for this compound. Lipases, particularly from sources like Candida antarctica (often immobilized as Novozym 435), are effective biocatalysts for producing flavour esters such as octyl acetate and octyl formate. nih.govmdpi.com The general mechanism involves the lipase's serine hydroxyl group reacting with a carboxylic acid to create an acyl-enzyme complex, which then reacts with an alcohol nucleophile to form the ester. mdpi.com

These reactions are often performed in solvent-free systems or in organic solvents. begellhouse.com For instance, the synthesis of octyl acetate has been successfully demonstrated using immobilized lipase, which facilitates easy separation and reuse of the biocatalyst, a significant advantage for industrial applications. begellhouse.com

Biocatalytic Approaches in Cyclohexanecarboxylate Production

Biocatalysis extends beyond simple esterification to the formation of the cyclohexanecarboxylate moiety itself. Microorganisms like Rhodococcus rhodochrous have been used for the biotransformation of related cyclic compounds. In one study, immobilized R. rhodochrous cells were used to transform (–)-isopulegol, yielding derivatives like (1R,3R,4S)-3-hydroxy-4-(prop-1-en-2-yl)cyclohexanecarboxylic acid. mdpi.comnih.gov The use of immobilized whole cells as a biocatalyst significantly increased the product yield from 54% (with free cells) to 87% in a single cycle. mdpi.comnih.gov

Furthermore, metabolic engineering presents pathways for producing cyclohexanone (B45756), a key precursor to cyclohexanecarboxylic acid, from primary metabolites. google.com Enzymes such as 2-ketocyclohexane-1-carboxyl-CoA synthetase or transferase are part of engineered pathways to produce these cyclic intermediates. google.com

Optimization of Enzymatic Reaction Parameters

The efficiency of lipase-catalyzed esterification is highly dependent on several reaction parameters. Optimizing these factors is crucial for maximizing conversion rates and yield. Key parameters include the choice of enzyme, molar ratio of reactants, temperature, and enzyme concentration. mdpi.combegellhouse.com

For the synthesis of octyl formate, Novozym 435 was identified as the most effective among several commercial lipases. mdpi.comnih.gov The optimization of reaction conditions revealed that a 1:7 molar ratio of formic acid to octanol (B41247), a temperature of 40°C, and an enzyme concentration of 15 g/L in a 1,2-dichloroethane (B1671644) solvent resulted in a maximum conversion of 96.51%. mdpi.comnih.gov Similarly, for octyl acetate synthesis, a maximum conversion of 93.73% was achieved at 60°C with a 1:2 molar ratio of acetic acid to n-octanol and a 2% (w/v) lipase loading. begellhouse.com

Table 1: Optimization of Reaction Parameters for Lipase-Catalyzed Synthesis of Octyl Esters

| Parameter | Octyl Formate Synthesis mdpi.comnih.gov | Octyl Acetate Synthesis begellhouse.com |

|---|---|---|

| Optimal Enzyme | Novozym 435 | Fermase CALB™ 10000 |

| Molar Ratio (Acid:Alcohol) | 1:7 | 1:2 |

| Optimal Temperature | 40°C | 60°C |

| Enzyme Concentration | 15 g/L | 2% (w/v) |

| Reaction Time | Not Specified | 4 hours |

| Maximum Conversion | 96.51% | 93.73% |

This table presents the optimized parameters from different studies to maximize the yield of octyl ester synthesis.

Chemoenzymatic Strategies in Chiral Cyclohexanecarboxylate Synthesis

Chemoenzymatic synthesis combines the strengths of chemical and enzymatic reactions to produce complex, stereochemically defined molecules. mdpi.com This approach is particularly valuable for creating chiral compounds, where specific enantiomers or diastereomers are desired. nih.gov

In the context of cyclic compounds, enzymes are used for key stereoselective steps, such as the reduction of a ketone or the resolution of a racemic mixture. nih.gov For example, a one-pot, two-step reduction of an α-chloro-tetrasubstituted cyclohexenone can be catalyzed by two distinct redox enzymes: an ene-reductase (ER) and an alcohol dehydrogenase (ADH). nih.gov The ER first reduces the carbon-carbon double bond with high stereospecificity, and the subsequent choice of a pro-(R) or pro-(S) ADH determines the final stereochemistry of the resulting chlorohydrin, which is a precursor for further chemical modification. nih.gov Such strategies allow for the synthesis of specific stereoisomers of functionalized cyclohexanes that can be converted into chiral cyclohexanecarboxylate derivatives. nih.govresearchgate.net

Novel Synthetic Route Development for Cyclohexanecarboxylates

Beyond biocatalysis, research into novel chemical synthetic routes continues to yield efficient methods for producing cyclohexanecarboxylates. One notable approach involves a Michael-Aldol addition reaction to create trisubstituted aryl cyclohexanecarboxylates. scirp.org Another strategy employs the hydrogenation of benzoic acid derivatives to produce the corresponding cyclohexanecarboxylic acids, which can then be esterified. smolecule.com

A versatile synthesis for a complex VLA-4 antagonist utilized trans-4-hydroxycyclohexanecarboxylic acid as a commercially available starting material, demonstrating how readily available precursors can be incorporated into multi-step syntheses of complex cyclohexanecarboxylate analogues. researchgate.net

Integrated Reaction Systems for Cyclohexanecarboxylate Derivatives

Integrating multiple synthetic steps into a single "one-pot" process offers significant advantages in terms of efficiency, reduced waste, and simplified procedures.

Combined Dehydration and Alkoxycarbonylation Processes

A prominent example of an integrated system is the synthesis of cyclohexyl cyclohexanecarboxylate from cyclohexanol (B46403) and carbon monoxide in a single reactor. researchgate.netresearchgate.net This process combines the acid-catalyzed dehydration of cyclohexanol to cyclohexene (B86901) with the subsequent palladium-catalyzed alkoxycarbonylation of the newly formed cyclohexene. smolecule.com

The catalytic system typically consists of Pd(OAc)₂ (palladium(II) acetate), PPh₃ (triphenylphosphine), and p-toluenesulfonic acid (p-TsOH). researchgate.netresearchgate.net In this system, p-TsOH serves a dual role: it catalyzes the initial dehydration of cyclohexanol and also acts as a co-catalyst for the palladium-phosphine complex in the alkoxycarbonylation step. researchgate.netresearchgate.net The in-situ formation and consumption of cyclohexene shifts the dehydration equilibrium, favouring product formation. researchgate.net Under optimized conditions of 110°C and 2.1 MPa of CO pressure, a yield of 64.8% for cyclohexyl cyclohexanecarboxylate was achieved within 5 hours. researchgate.net

Table 2: Integrated Dehydration-Alkoxycarbonylation of Cyclohexanol

| Parameter | Value researchgate.netresearchgate.net |

|---|---|

| Starting Material | Cyclohexanol, Carbon Monoxide (CO) |

| Catalytic System | Pd(OAc)₂, PPh₃, p-toluenesulfonic acid |

| Temperature | 110°C |

| CO Pressure | 2.1 MPa |

| Reaction Time | 5 hours |

| Target Product | Cyclohexyl cyclohexanecarboxylate |

| Yield | 64.8% |

| By-product | Cyclohexanecarboxylic acid |

This table summarizes the conditions and results for the one-pot synthesis of cyclohexyl cyclohexanecarboxylate.

Mechanistic Investigations of Coupled Synthesis

The synthesis of this compound and its analogues often involves coupled reactions where the formation of the ester is linked to the construction or modification of the cyclohexane (B81311) ring in a catalytic cycle. Mechanistic investigations have shed light on the intricate steps involved in these transformations, particularly those utilizing transition metal catalysts.

One proposed pathway involves the nickel-catalyzed cross-coupling of redox-active esters. acs.org While not demonstrated for this compound directly, the mechanism for related compounds provides a strong model. A plausible mechanism for such a transformation is depicted below:

Catalyst Activation: An aryl-Ni(I) complex is proposed to react with an aryl zinc reagent in a transmetalation step to generate a different aryl-Ni(I) species. acs.org

Single-Electron Transfer (SET): This complex acts as a reducing agent, transferring a single electron to the redox-active ester. This step is crucial and results in the formation of a radical anion from the ester. acs.org

Radical Intermediate Formation: The generation of an alkyl radical is a key feature of this mechanism. Evidence for this includes the racemization of enantiopure starting materials and the ring-opening of cyclopropane-containing substrates when subjected to the reaction conditions. acs.org

Another relevant mechanistic approach is the palladium-catalyzed reaction of butadiene with a carboxylic acid, such as acetic acid, to form an octadienyl ester, which can then be hydrogenated to the corresponding octyl ester. google.com The key catalytic steps are understood to involve:

Complexation: A palladium catalyst, often a Pd(II) salt (excluding palladium chloride alone), complexes with butadiene. This leads to the simultaneous dimerization of butadiene and its reaction with the carboxylic acid. google.com

Intermediate Formation: The reaction proceeds through the formation of an octadienyl acetate intermediate. This unsaturated ester is a novel compound formed under specific catalytic conditions that exclude co-oxidants like copper. google.com

Product Formation: The octadienyl ester is subsequently hydrogenated and can be hydrolyzed to yield the final octyl alcohol, which can then be esterified with cyclohexanecarboxylic acid. google.com

Copper-catalyzed oxidative dehydrogenative carboxylation offers another route to analogues like cyclohex-2-en-1-yl benzoate (B1203000) from cyclohexane and benzoic acid. Stoichiometric and catalytic experiments suggest a mechanism where the reaction proceeds via the formation of an alkene intermediate (cyclohexene). The reaction of cyclohexene with benzoic acid and a peroxide initiator in the presence of a copper catalyst yields the allylic ester. acs.org This indicates that the process involves initial dehydrogenation of the alkane followed by allylic C-H carboxylation. acs.org

Table 1: Mechanistic Details of Catalytic Systems for Ester Synthesis

| Catalytic System | Proposed Key Step | Key Intermediate | Supporting Evidence | Source |

|---|---|---|---|---|

| Ni-Catalyzed Cross-Coupling | Single-Electron Transfer (SET) to redox-active ester | Alkyl Radical | Racemization of enantiopure starting materials; ring-opening of cyclopropane (B1198618) traps. | acs.org |

| Pd-Catalyzed Butadiene Dimerization/Carboxylation | Complexation of butadiene with Pd catalyst | Octadienyl Ester | Formation of octadienyl acetate from butadiene and acetic acid. | google.com |

| Cu-Catalyzed Oxidative Dehydrogenative Carboxylation | Formation of alkene followed by allylic carboxylation | Cyclohexene | Reaction of cyclohexene with benzoic acid under catalytic conditions yields the final product. | acs.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues aims to reduce the environmental impact by focusing on sustainable solvents, waste reduction, and catalyst recyclability. whiterose.ac.ukencyclopedia.pub

Sustainable Solvent Utilization

Traditional esterification and coupling reactions often employ volatile and hazardous organic solvents. Green chemistry seeks to replace these with more environmentally benign alternatives. digitallibrary.co.in

Cyclopentyl Methyl Ether (CPME): This ether is considered a green solvent due to its high hydrophobicity, stability under acidic and basic conditions, and lower tendency to form explosive peroxides compared to solvents like tetrahydrofuran (B95107) (THF). whiterose.ac.uk Its high boiling point and ease of recovery make it a superior choice for reactions such as the Suzuki coupling, which can be used to synthesize precursors for esterification. In one study, CPME was shown to be a better replacement for THF in a Suzuki reaction using a recyclable Starbon-Pd catalyst. whiterose.ac.uk

Water: As a solvent, water is inexpensive, non-toxic, and non-flammable. nii.ac.jp However, its use in dehydrative esterification is challenging because water is a product of the reaction, which can hinder the equilibrium. nii.ac.jp Despite this, specialized catalytic systems, such as certain Brønsted acids, have been developed to facilitate ester condensations even under aqueous conditions. nii.ac.jp

Solvent-Free Conditions: The most ideal green approach is to eliminate the solvent entirely. encyclopedia.pub Grinding techniques, where reactions are carried out by milling solid reactants together, represent a method for performing chemical reactions under solvent-free conditions, often with high yields and reduced waste. encyclopedia.pubcore.ac.uk

Waste Minimization and Process Intensification

Minimizing waste and intensifying processes are core tenets of green chemistry, focusing on improving atom economy and energy efficiency. core.ac.uk

Atom Economy: Catalytic direct dehydrative condensation of a carboxylic acid with an alcohol is the most ideal method for ester synthesis as it avoids the use of stoichiometric activating agents or dehydrating reagents, which generate significant waste. nii.ac.jp Traditional methods using carboxylic anhydrides or chlorides produce byproducts that must be neutralized, lowering the atom economy. nii.ac.jp

Process Intensification: This strategy aims to make chemical processes smaller, safer, and more energy-efficient. core.ac.uk For ester synthesis, this can involve using microwave irradiation, which can dramatically reduce reaction times from hours to minutes. encyclopedia.pub Another approach is shifting from vapor-phase to liquid-phase reactions, which can eliminate the need for energy-intensive equipment like vaporizers and condensers. core.ac.uk Hydrothermal liquefaction (HTL) is a process that uses subcritical water as both a reactant and a catalyst, allowing for the efficient conversion of wet biomass without the need for intensive drying, representing a significant process intensification. adelaide.edu.au

Catalyst Reuse and Recyclability

Developing recyclable catalysts is crucial for sustainable chemical manufacturing, as it reduces costs and waste associated with catalyst disposal. whiterose.ac.uk

Heterogeneous Catalysts: Solid acid catalysts are a green alternative to homogeneous acids like sulfuric acid. Sulfonated Starbon, a mesoporous carbonaceous material, has been successfully used as a recyclable, non-corrosive, heterogeneous catalyst for the esterification of carboxylic acids. whiterose.ac.uk It can be recovered by simple filtration and reused multiple times. Similarly, sulfamic acid has been demonstrated as an efficient and easily recyclable catalyst for the esterification of cyclic olefins. researchgate.net

Supported Homogeneous Catalysts: To combine the high activity of homogeneous catalysts with the ease of separation of heterogeneous ones, catalysts can be anchored to solid supports. Palladium supported on Starbon (Starbon-Pd) has been used for Suzuki reactions, a key C-C bond-forming reaction. This supported catalyst can be recovered by centrifugation and reused multiple times, preventing the loss of the expensive metal. whiterose.ac.uk

Membrane Filtration: For homogeneous catalysts that cannot be easily heterogenized, solvent-resistant nanofiltration offers a method for separation and recycling. This technique has been demonstrated for the recovery of phase-transfer catalysts, achieving over 99% catalyst recycle with no loss in activity over consecutive reactions. rsc.org

**Table 2: Comparison of Traditional vs. Green Synthesis of a Cyclohexanecarboxylate Analogue***

| Parameter | Traditional Method (Example) | Green Method (Example) | Green Advantage |

|---|---|---|---|

| Catalyst | Homogeneous H₂SO₄ | Heterogeneous Sulfonated Starbon | Non-corrosive, reusable by filtration. whiterose.ac.uk |

| Solvent | Toluene (for azeotropic water removal) | Cyclopentyl Methyl Ether (CPME) or Solvent-Free | Less hazardous, recoverable, reduces waste. whiterose.ac.uk |

| Waste Generation | Stoichiometric byproducts, solvent waste | Water is the only byproduct | Higher atom economy, reduced disposal needs. nii.ac.jp |

| Catalyst Recyclability | No (neutralized during workup) | Yes (reused multiple times) | Lower cost, reduced metal/acid waste. whiterose.ac.uknih.gov |

*Based on the synthesis of trans-4-pentyl-cyclohexanecarboxylic acid octyl ester. whiterose.ac.uk

Advanced Analytical Characterization in Octyl Cyclohexanecarboxylate Research

Chromatographic Techniques for Compound Identification and Quantification

Chromatography is a foundational analytical technique for separating complex mixtures, making it indispensable for the analysis of fragrances and essential oils. gcms.czmetwarebio.com Gas and liquid chromatography are the principal methods used for the analysis of esters like octyl cyclohexanecarboxylate (B1212342).

Gas Chromatography (GC) Applications in Ester Analysis

Gas chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds, a category that includes most fragrance esters. spiedigitallibrary.org The method separates components of a mixture based on their differential partitioning between a stationary phase within a capillary column and a mobile gas phase. gcms.cz For esters, the choice of stationary phase is critical; polar phases like those containing polyethylene (B3416737) glycol (e.g., Carbowax) are often used due to the polar nature of the ester functional group. gcms.cz

In the analysis of octyl cyclohexanecarboxylate, GC provides information on purity and can be used for quantification. The retention index, a key parameter in GC, helps in the identification of compounds by normalizing retention times relative to a series of n-alkane standards. spectra-analysis.com

| Parameter | Value | Stationary Phase Type |

|---|---|---|

| Kovats Retention Index | 1706.03 | Standard non-polar |

| Kovats Retention Index | 1709.83 | Semi-standard non-polar |

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that couples the separation capabilities of GC with the identification power of mass spectrometry. metwarebio.com It is one of the most effective and widely used tools for analyzing complex samples like fragrances. metwarebio.comalwsci.com As components elute from the GC column, they are ionized, typically by electron impact (EI), which causes the molecule to fragment in a reproducible pattern. acdlabs.com This fragmentation pattern serves as a molecular "fingerprint," allowing for structural elucidation and confirmation by comparing the resulting mass spectrum to spectral libraries. alwsci.com

The mass spectrum of this compound shows a characteristic pattern. The molecular ion peak (the unfragmented molecule) may be observed, but the most significant peaks often correspond to stable fragments. For esters, common fragmentation includes cleavage at the C-O bond and rearrangements. libretexts.org The NIST Mass Spectrometry Data Center reports a spectrum for this compound with key identifying peaks. nih.gov

| Fragment Property | Value (m/z) | Significance |

|---|---|---|

| Top Peak (Base Peak) | 129 | Likely corresponds to the protonated cyclohexanecarboxylic acid fragment [C₆H₁₁COOH + H]⁺. |

| 2nd Highest Peak | 83 | Represents the cyclohexyl cation [C₆H₁₁]⁺. |

| 3rd Highest Peak | 55 | A common fragment from the cyclohexyl ring. |

High-Performance Liquid Chromatography (HPLC) in Related Compound Analysis

While GC-MS is ideal for volatile compounds, high-performance liquid chromatography (HPLC) is a complementary technique often used for non-volatile, thermally unstable, or high molecular weight compounds. researchgate.netchromatographyonline.com In fragrance analysis, HPLC is valuable for studying related substances such as precursors or less volatile derivatives. nih.gov

For a compound like this compound, a reverse-phase (RP) HPLC method would be appropriate. sielc.com This method separates molecules based on their hydrophobicity using a non-polar stationary phase (like C18 or C8) and a polar mobile phase. asm.org Analysis of related esters and cyclohexanecarboxylic acid derivatives has been successfully demonstrated using RP-HPLC. sielc.comsielc.com

| Parameter | Description |

|---|---|

| Column | Reverse-phase column (e.g., Newcrom R1) with low silanol (B1196071) activity. |

| Mobile Phase | A mixture of acetonitrile (B52724) (MeCN) and water with an acid modifier like phosphoric acid or formic acid (for MS compatibility). |

| Detector | Diode-Array Detector (DAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS). |

Spectroscopic Methods for Molecular Structure Confirmation

Spectroscopic techniques provide detailed information about a molecule's structure by measuring its interaction with electromagnetic radiation. For this compound, NMR and FTIR spectroscopy are crucial for confirming the molecular skeleton and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive elucidation of molecular structure. It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra are used to piece together the connectivity of atoms.

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the octyl chain and the cyclohexyl ring. The n+1 rule helps determine the number of neighboring protons for a given signal. libretexts.org For instance, the triplet signal for the terminal methyl group (CH₃) of the octyl chain indicates it is adjacent to a methylene (B1212753) group (CH₂). The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. nih.gov

| Group | Nucleus | Expected Chemical Shift (ppm) | Key Features |

|---|---|---|---|

| Ester Carbonyl (C=O) | ¹³C | ~175-176 | Characteristic downfield signal for ester carbonyl carbon. |

| Ester Methylene (-O-CH₂) | ¹H | ~4.0 | Triplet, shifted downfield due to adjacent oxygen. |

| Cyclohexyl CH (α to C=O) | ¹H | ~2.2-2.3 | Multiplet, shifted downfield by the carbonyl group. |

| Cyclohexyl CH₂ | ¹H | ~1.2-1.9 | Complex multiplets for the various ring protons. |

| Octyl Chain CH₂ | ¹H | ~1.2-1.6 | Overlapping multiplets. |

| Octyl Chain CH₃ | ¹H | ~0.9 | Triplet, characteristic of a terminal methyl group. |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), causing the bonds to vibrate. A patent for the synthesis of octyl esters describes using infrared analysis to identify key functional groups. google.com

The FTIR spectrum of this compound is dominated by absorptions corresponding to the ester group and the hydrocarbon portions of the molecule. The most prominent and diagnostically important peak is the strong absorption from the carbonyl (C=O) group stretch. The C-O stretches of the ester are also key identifiers. Vapor phase IR spectra for this compound are available for reference. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (alkane) | Stretch | 2850-3000 | Medium-Strong |

| C=O (ester) | Stretch | ~1735 | Strong, Sharp |

| C-O (ester) | Stretch | 1150-1250 | Strong |

Method Development for Trace Analysis and Purity Assessment

The determination of purity and the detection of trace-level impurities are critical aspects of quality control for this compound. Various analytical methods are developed and validated to ensure the compound meets stringent specifications.

High-performance liquid chromatography (HPLC) is a cornerstone technique for purity assessment. vulcanchem.comcore.ac.uk Method development in HPLC focuses on optimizing parameters such as the mobile phase composition, column type, flow rate, and detector settings to achieve optimal separation of the main compound from any potential impurities. For instance, a reversed-phase C18 column might be employed with a mobile phase consisting of a phosphate (B84403) buffer and organic solvents like methanol (B129727) and acetonitrile. core.ac.uk UV detection is commonly used, with the wavelength selected to maximize the response of the analyte. core.ac.uk The goal is to develop a method that provides a total run time that is both efficient and allows for the clear separation of all components. researchgate.net Purity levels are often expected to be high, for instance, ≥95% as determined by HPLC. vulcanchem.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for both purity assessment and trace analysis. researchgate.net It is particularly useful for identifying volatile and semi-volatile impurities. The development of a GC-MS method involves optimizing the chromatographic conditions to separate the components and then using the mass spectrometer to identify them based on their mass spectra. researchgate.net

Method validation is a crucial step to ensure that the developed analytical procedure is fit for its intended purpose. inorganicventures.com This process involves evaluating several parameters, including:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components. inorganicventures.com

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. inorganicventures.com

Repeatability: The precision of the method when performed multiple times in the same laboratory. inorganicventures.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. inorganicventures.com

For instance, a patent for the epimerization of 4-n-octyl cyclohexanecarboxylic acid describes using gas-liquid chromatography (GLC) to monitor the reaction and determine the purity of the final product, achieving a purity of 99.5%. google.comgoogleapis.com

Table 1: Purity and Yield Data for trans-4-n-octyl-cyclohexanecarboxylic acid

| Parameter | Value | Reference |

|---|---|---|

| Purity | 99.5% | google.comgoogleapis.com |

| Yield | 88.5% | google.com |

Isomeric and Stereoisomeric Analysis of Cyclohexanecarboxylate Esters

Cyclohexanecarboxylate esters, including this compound, can exist as various isomers, including cis and trans diastereomers, due to the stereochemistry of the cyclohexane (B81311) ring. google.comacs.org The analysis and separation of these isomers are essential as they can have different physical and chemical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful technique for the structural elucidation and differentiation of stereoisomers of cyclohexanecarboxylate esters. oup.com The chemical shifts of the ring carbons in the 13C NMR spectrum are sensitive to the stereochemistry of the substituents. oup.com Generally, the resonances for ring carbons in isomers where the substituents are in equatorial orientations appear at a lower field compared to isomers with axial substituents. oup.com

High-performance liquid chromatography (HPLC) is also widely used for the separation of stereoisomers. researchgate.net Often, derivatization with a chiral reagent is necessary to separate enantiomers. researchgate.netnih.gov For example, a method for the separation of eight stereoisomers of a related compound involved derivatization with (1R,2R)- or (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanecarboxylic acid, followed by HPLC analysis. researchgate.net This approach allows for the discrimination of both chiral and E/Z stereochemistry. researchgate.net

The development of methods to control and analyze the stereochemistry is also a significant area of research. For instance, methods have been developed for the epimerization of cis/trans mixtures of substituted cyclohexanecarboxylic acids to obtain the more stable trans isomer in high purity. google.comacs.org A patent describes a method for treating a mixture of cis and trans forms of 4-substituted cyclohexanecarboxylic acids with potassium hydroxide (B78521) at elevated temperatures to obtain the trans form with a purity of about 93% to 100%. google.com

Table 2: Initial and Final Isomeric Composition in the Epimerization of 4-n-Octyl Cyclohexanecarboxylic Acid

| Isomer | Initial Composition | Final In-situ Purity (trans) | Reference |

|---|---|---|---|

| trans | 42.0% | Not specified in abstract | google.com |

| cis | 58.0% | Not specified in abstract | google.com |

The analysis of stereoisomers is crucial in various fields, including the study of pheromones, where different stereoisomers can have distinct biological activities. researchgate.net

Environmental Dynamics and Biodegradation Pathways of Cyclohexanecarboxylate Esters

Microbial Degradation of Cyclohexanecarboxylate (B1212342) and Alicyclic Intermediates

The environmental fate of octyl cyclohexanecarboxylate is intrinsically linked to the microbial degradation of its core structure, cyclohexanecarboxylate. The initial step in the biodegradation of this compound is the hydrolysis of the ester bond, yielding octanol (B41247) and cyclohexanecarboxylic acid. Subsequently, microorganisms employ specialized enzymatic pathways to break down the stable alicyclic ring of cyclohexanecarboxylate.

Anaerobic Degradation Mechanisms in Prokaryotes

Under anoxic conditions, the breakdown of cyclohexanecarboxylate is initiated through its conversion to cyclohexanecarboxyl-CoA. This activation is a prerequisite for the subsequent enzymatic reactions that lead to the opening of the cyclohexyl ring. The degradation of cyclohexanecarboxylate converges with the central benzoyl-CoA degradation pathway in some bacteria, highlighting a common strategy for the anaerobic catabolism of cyclic compounds csic.esnih.govresearchgate.netnih.gov.

A diverse range of anaerobic bacteria has been identified to metabolize cyclohexanecarboxylate, each playing a distinct role in the process.

Rhodopseudomonas palustris , a metabolically versatile phototrophic bacterium, degrades cyclohexanecarboxylate by first converting it to cyclohex-1-enecarboxyl-CoA, an intermediate that also features in the anaerobic degradation of benzoate (B1203000) frontiersin.org. This bacterium utilizes a set of enzymes encoded by the bad (benzoate degradation) and ali (alicyclic) genes nih.govkarger.com. The degradation pathway in R. palustris ultimately leads to the formation of pimelyl-CoA, which then enters central metabolism nih.govnih.govresearchgate.net.

Syntrophus aciditrophicus , a syntrophic bacterium, is capable of fermenting cyclohexanecarboxylate to acetate (B1210297) and H₂/formate in cooperation with a hydrogen-consuming partner organism nih.govnih.govscispace.comresearchgate.netnih.govresearchgate.netosti.gov. This bacterium can also dismutate benzoate and crotonate to acetate and cyclohexane (B81311) carboxylate nih.govresearchgate.net. The metabolism in S. aciditrophicus involves the formation of cyclohexa-1,5-diene-1-carboxyl-CoA as a key intermediate nih.govresearchgate.net.

Aromatoleum sp. CIB , a denitrifying bacterium, degrades cyclohexanecarboxylate through a pathway similar to that found in R. palustris, referred to as the bad-ali pathway csic.esnih.govnih.gov. However, in this bacterium, the degradation of cyclohexanecarboxylate and benzoate proceed via separate central pathways csic.esnih.govnih.gov. The bad-ali gene cluster in Aromatoleum sp. CIB is induced in the presence of cyclohexanecarboxylate nih.gov.

Table 1: Key Bacterial Strains in Anaerobic Cyclohexanecarboxylate Degradation

| Bacterial Strain | Metabolic Capability | Key Features of Degradation Pathway |

| Rhodopseudomonas palustris | Phototrophic degradation | Convergence with benzoate degradation pathway; formation of pimelyl-CoA. |

| Syntrophus aciditrophicus | Syntrophic fermentation | Dismutation of substrates; formation of cyclohexa-1,5-diene-1-carboxyl-CoA. |

| Aromatoleum sp. CIB | Denitrifying degradation | Utilizes the bad-ali pathway, but with separate central pathways for cyclohexanecarboxylate and benzoate. |

The genetic basis for the anaerobic degradation of cyclohexanecarboxylate is organized into specific operons. In Rhodopseudomonas palustris, the genes encoding the enzymes for cyclohexanecarboxylate degradation are located in the badHI aliAB badK operon, also known as the CHC operon nih.gov. The badH gene within this operon is of particular importance.

The expression of these degradation operons is tightly regulated. In R. palustris, the transcription factor BadR represses the expression of the CHC operon nih.govbiorxiv.org. This repression is lifted in the presence of 2-ketocyclohexane-1-carboxyl-CoA, an intermediate in the degradation pathway nih.gov. A second transcription factor, BadM, regulates the badDEFGAB operon, which is responsible for the initial steps of benzoate degradation nih.govbiorxiv.org. In Aromatoleum sp. CIB, the bad-ali genes are also organized in operons and their expression is controlled by the BadR transcriptional repressor, which recognizes cyclohexanecarboxyl-CoA as an effector molecule nih.govnih.gov.

The anaerobic degradation of cyclohexanecarboxylate proceeds through a series of key intermediates. The initial activation to cyclohexanecarboxyl-CoA is followed by dehydrogenation to form cyclohex-1-ene-1-carboxyl-CoA. This intermediate is a critical branch point where the cyclohexanecarboxylate degradation pathway merges with the anaerobic benzoyl-CoA degradation pathway in organisms like Rhodopseudomonas palustris frontiersin.orgoup.com.

From cyclohex-1-ene-1-carboxyl-CoA, the pathway continues with hydration and further oxidation to generate 2-ketocyclohexanecarboxyl-CoA. The subsequent hydrolytic cleavage of this intermediate yields the straight-chain dicarboxylic acid, pimelyl-CoA researchgate.netnih.gov. Pimelyl-CoA is then further metabolized via β-oxidation to acetyl-CoA, which can be assimilated into central metabolic pathways. In contrast, in bacteria such as Thauera aromatica, the benzoyl-CoA pathway proceeds through different intermediates, including the formation of 3-hydroxypimelyl-CoA researchgate.netoup.com.

Table 2: Key Intermediates in Anaerobic Cyclohexanecarboxylate Degradation

| Intermediate | Enzyme/Process | Significance |

| Cyclohexanecarboxyl-CoA | Acyl-CoA synthetase/transferase | Activation of the substrate for subsequent reactions. |

| Cyclohex-1-ene-1-carboxyl-CoA | Acyl-CoA dehydrogenase | Convergence point with the benzoyl-CoA degradation pathway. |

| 2-Ketocyclohexanecarboxyl-CoA | Hydratase and dehydrogenase | Precursor to ring cleavage. |

| Pimelyl-CoA | Hydrolase (ring cleavage) | Product of ring cleavage, enters β-oxidation. |

Enzymology of Cyclohexanecarboxylate Degradation

The enzymatic machinery involved in the anaerobic degradation of cyclohexanecarboxylate is highly specialized. Key enzymes include CoA ligases for the initial activation, dehydrogenases for the introduction of double bonds, and hydrolases for the critical ring-opening step.

A crucial step in the anaerobic degradation of the cyclohexanecarboxylate ring is its hydrolytic cleavage. This reaction is catalyzed by 2-ketocyclohexanecarboxyl Coenzyme A hydrolase, also known as BadI nih.govnih.gov. This enzyme is a member of the crotonase superfamily nih.govnih.govacs.org.

In Rhodopseudomonas palustris, BadI has been purified and characterized. It functions as a homotetramer and catalyzes the conversion of 2-ketocyclohexanecarboxyl-CoA to pimelyl-CoA nih.govnih.gov. The reaction is an unusual hydrolytic ring cleavage that proceeds via a reverse Dieckmann-type reaction acs.org. Studies have shown that this enzyme is essential for the anaerobic metabolism of both benzoate and cyclohexanecarboxylate in this bacterium nih.govnih.gov. The BadI enzyme is encoded by the badI gene, which is part of the badHI aliAB badK operon nih.govnih.gov.

Characterization of Dehydrogenases (e.g., Cyclohexanecarboxyl-CoA Dehydrogenase)

Cyclohexanecarboxyl-CoA dehydrogenase is a key enzyme in the anaerobic degradation pathway of cyclohexane carboxylic acid (CHC), a core structure of cyclohexanecarboxylate esters. nih.govnih.gov This enzyme catalyzes the critical step of 1,2-dehydrogenation of cyclohexanecarboxyl-CoA (CHCoA) to form cyclohex-1-ene-1-carboxyl-CoA (CHeneCoA). researchgate.net This reaction is a pivotal part of a modified β-oxidation pathway that ultimately breaks down the cyclic structure. nih.govresearchgate.net

In anaerobic bacteria like the iron-reducing Geobacter metallireducens, this dehydrogenase is highly induced during growth on CHC. researchgate.net Similarly, in the fermenting bacterium Syntrophus aciditrophicus, two distinct FAD-containing acyl-CoA dehydrogenases are involved: one that forms cyclohex-1-ene-1-carboxyl-CoA (CHeneCoA) and another that subsequently converts it to cyclohexa-1,5-diene-1-carboxyl-CoA. nih.gov The expression of genes encoding these dehydrogenases is significantly upregulated in the presence of CHC, indicating their specific role in this metabolic pathway. nih.gov

Detailed characterization of these enzymes reveals they typically have a native molecular mass of around 150 kDa and are composed of single subunits of 40-45 kDa, utilizing FAD as a cofactor. nih.gov

Table 1: Characteristics of Cyclohexanecarboxyl-CoA Dehydrogenase

| Characteristic | Description | Source Organisms |

| Function | Catalyzes the 1,2-dehydrogenation of cyclohexanecarboxyl-CoA (CHCoA) to cyclohex-1-ene-1-carboxyl-CoA (CHeneCoA). | Geobacter metallireducens, Syntrophus aciditrophicus |

| Metabolic Pathway | Anaerobic degradation of cyclohexane carboxylic acid (modified β-oxidation). | Anaerobic bacteria |

| Cofactor | Flavin adenine (B156593) dinucleotide (FAD). | Syntrophus aciditrophicus |

| Molecular Mass (Native) | Approximately 150 kDa. | Syntrophus aciditrophicus |

| Subunit Mass | 40-45 kDa. | Syntrophus aciditrophicus |

| Induction | Expression is highly induced by the presence of cyclohexane carboxylic acid. | Geobacter metallireducens |

Algal Biodegradation of Naphthenic Acids and Related Cyclic Compounds

Algae play a significant role in the bioremediation of cyclic compounds like naphthenic acids, which share structural similarities with cyclohexanecarboxylates. researchgate.net Photosynthetic algal-bacterial communities have demonstrated the ability to biodegrade model naphthenic acids, including cyclohexanecarboxylic acid (CHCA). researchgate.net

Studies have shown that certain algal species can tolerate and metabolize these cyclic compounds. For instance, the marine alga Dunaliella tertiolecta can metabolize single-ring naphthenic acids. researchgate.net The degradation pathway is believed to proceed via β-oxidation, as evidenced by the identification of intermediates like 1-cyclohexene-1-carboxylic acid. researchgate.net DNA stable isotope probing experiments have identified members of the algal family Scenedesmaceae and the class Trebouxiophyceae as contributors to the biodegradation of CHCA. researchgate.net Co-cultures of algae and microorganisms have been observed to be more effective in degrading certain cyclic compounds than pure algal or bacterial cultures alone, highlighting the synergistic interactions within these microbial communities.

Table 2: Algal Species Involved in Biodegradation of Cyclic Compounds

| Algal Species/Group | Compound(s) Biodegraded | Key Findings |

| Dunaliella tertiolecta | Single-ring naphthenic acids (e.g., CHCA) | Metabolizes compounds via a suspected β-oxidation pathway. |

| Scenedesmaceae (family) | Cyclohexanecarboxylic acid (CHCA) | Contributes to the biodegradation of CHCA in algal-bacterial communities. |

| Trebouxiophyceae (class) | Cyclohexanecarboxylic acid (CHCA) | Contributes to the biodegradation of CHCA in algal-bacterial communities. |

Environmental Fate and Persistence Studies of Cyclohexanecarboxylates

The environmental fate of cyclohexanecarboxylate esters is influenced by their physicochemical properties and susceptibility to various degradation processes. Key factors determining their persistence include hydrolysis, microbial degradation, and sorption to soil and sediment. ucanr.eduresearchgate.net

Esters can undergo hydrolysis, a chemical process where water cleaves the ester bond to form a carboxylic acid and an alcohol. libretexts.orgyoutube.com This reaction can be catalyzed by acids or bases. libretexts.orgyoutube.com The rate of hydrolysis is dependent on environmental conditions such as pH and temperature. nih.gov

The soil adsorption coefficient (Koc) is a critical parameter that indicates the tendency of a chemical to bind to the organic matter in soil. qsardb.org A higher Koc value suggests stronger adsorption and, consequently, lower mobility in the soil. ucanr.edu For instance, Di(2-ethylhexyl) cyclohexane-1,4-dicarboxylate, a related compound, has a very high determined log Koc value of >5.63, indicating it will be strongly adsorbed to soil and have low mobility. regulations.gov The persistence of herbicides in soil, measured by their half-life, can range from less than a month to over a year, depending on the compound's structure and environmental conditions. ucanr.edu While specific data for this compound is limited, the general behavior of esters suggests that microbial degradation is a primary route of dissipation in soil and water. juniperpublishers.com

Table 3: Key Parameters in the Environmental Fate of Cyclohexanecarboxylate Esters

| Parameter | Description | Significance |

| Biodegradation | Breakdown of the compound by microorganisms. | A primary pathway for the removal of the ester from the environment. nih.gov |

| Hydrolysis | Cleavage of the ester bond by reaction with water, yielding an alcohol and a carboxylic acid. libretexts.org | An abiotic degradation process that can contribute to the transformation of the parent ester. youtube.com |

| Soil Adsorption Coefficient (Koc) | A measure of the chemical's tendency to adsorb to soil organic carbon. qsardb.org | Determines the mobility of the compound in soil; higher values indicate less leaching potential. ucanr.edu |

| Half-life (t½) | The time required for 50% of the chemical to disappear from the soil or water. ucanr.edu | Indicates the persistence of the compound in a specific environmental compartment. |

Metabolite Identification in Environmental Biotransformations

The biotransformation of cyclohexanecarboxylate esters in the environment leads to the formation of various intermediate metabolites. Identifying these metabolites is crucial for elucidating the degradation pathways.

Under anaerobic conditions, the degradation of the cyclohexanecarboxylic acid moiety is initiated by its activation to cyclohexanecarboxyl-CoA (CHCoA). nih.govresearchgate.net Subsequent enzymatic reactions lead to the formation of intermediates such as cyclohex-1-ene-1-carboxyl-CoA (CHeneCoA), 2-hydroxycyclohexane carboxylate, pimelate, and glutarate. researchgate.netnih.gov In some anaerobic bacteria, the pathway can proceed further to cyclohexa-1,5-diene-1-carboxyl-CoA. researchgate.net

In aerobic pathways, degradation often involves aromatization of the cyclohexane ring. cdnsciencepub.commicrobiologyresearch.org For example, bacteria such as Arthrobacter can convert cyclohexanecarboxylic acid to intermediates including trans-4-hydroxycyclohexanecarboxylic acid, 4-ketocyclohexanecarboxylic acid, and subsequently p-hydroxybenzoic acid, which is then funneled into the β-ketoadipate pathway. researchgate.netresearchgate.net

Table 4: Identified Metabolites in the Biotransformation of Cyclohexanecarboxylic Acid

| Organism/Condition | Degradation Pathway | Identified Metabolites |

| Syntrophus aciditrophicus (Anaerobic) | Fermentation / Ring Reduction | Cyclohex-1-ene carboxylate, Pimelate, Glutarate, 2-Hydroxycyclohexane carboxylate. nih.gov |

| Geobacter metallireducens (Anaerobic) | β-oxidation-like | Cyclohexanoyl-CoA (CHCoA), Cyclohex-1-ene-1-carboxyl-CoA (CHeneCoA), Cyclohexa-1,5-diene-1-carboxyl-CoA. researchgate.net |

| Arthrobacter sp. (Aerobic) | Aromatization | trans-4-Hydroxycyclohexanecarboxylic acid, 4-Ketocyclohexanecarboxylic acid, p-Hydroxybenzoic acid, Protocatechuic acid. researchgate.netcdnsciencepub.com |

| Alcaligenes sp. (Aerobic) | Aromatization | trans-4-Hydroxycyclohexane carboxylate, 4-Ketocyclohexane carboxylate, p-Hydroxybenzoic acid. dntb.gov.ua |

Investigations into Biological Activities of Octyl Cyclohexanecarboxylate in Non Human Systems

Evaluation of Antimicrobial Potency in Isolated Microorganisms

The antimicrobial properties of cyclohexane (B81311) derivatives have been a subject of scientific investigation. Studies have explored the efficacy of various functionally substituted cyclohexane compounds against a range of microorganisms, including both bacteria and fungi. For instance, certain cyclohexane derivatives have demonstrated notable activity against Gram-negative bacteria such as Acinetobacter baumannii and Gram-positive bacteria like Bacillus subtilis medwinpublisher.org. Additionally, some derivatives have shown sensitivity against the yeast Candida pseudotropicalis medwinpublisher.org.

Research into oxygenated cyclohexanone (B45756) derivatives isolated from the fungus Amphirosellinia nigrospora has also revealed antimicrobial potential against various plant pathogenic bacteria and fungi nih.gov. Specifically, the compound (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one, isolated from this fungus, inhibited the growth of several phytopathogenic bacteria and the mycelial growth of a number of plant pathogenic fungi nih.gov.

While these studies highlight the antimicrobial potential within the broader class of cyclohexane compounds, specific data on the antimicrobial potency of octyl cyclohexanecarboxylate (B1212342) against isolated microorganisms is not extensively detailed in the currently available scientific literature. Further research is required to determine its specific spectrum of activity and efficacy against various bacterial and fungal species.

Assessment of Antioxidant Capacity

The antioxidant potential of various chemical compounds is a significant area of research, with various in vitro methods employed for their evaluation. These methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the β-carotene bleaching method, and the Trolox equivalent antioxidant capacity (TEAC) assay mdpi.comikprress.org. Such assays are crucial in determining the ability of a substance to neutralize free radicals and inhibit oxidative processes.

Further focused studies employing established in vitro antioxidant assays are necessary to specifically characterize and quantify the antioxidant capacity of pure octyl cyclohexanecarboxylate.

Characterization of Antiproliferative Effects on Cellular Models (non-human cancer cell lines)

The investigation of the antiproliferative effects of chemical compounds on cancer cell lines is a fundamental aspect of oncology research. Studies often utilize various cancer cell lines, including those of non-human origin, to assess the potential of these compounds to inhibit cell growth and proliferation.

Research has demonstrated the antiproliferative effects of various compounds on different cancer cell lines. For example, nimbolide, a triterpenoid, has been shown to inhibit the growth of the murine B16 melanoma cell line nih.gov. Similarly, auranofin has demonstrated dose-dependent antiproliferative effects in canine lymphoid tumor cell lines nih.gov. These studies highlight the use of non-human cancer cell lines in evaluating the potential of novel therapeutic agents.

Natural Occurrence and Biosynthesis in Organisms and Plant Extracts

The identification of chemical compounds in natural sources is a critical step in understanding their ecological roles and potential applications. Techniques such as gas chromatography-mass spectrometry (GC-MS) are instrumental in analyzing the composition of plant extracts and identifying their constituent compounds.

While the biosynthesis of many natural products, such as sterols and their precursor squalene, is well-documented, the specific biosynthetic pathways of many other compounds are still under investigation. Squalene, for instance, is known to be abundant in various plant oils, including olive oil, palm oil, and rice bran oil nih.gov.

In the context of this compound, a related compound, Cyclohexanecarboxylic acid, 4-butyl-, 4-pentylphenyl ester, has been identified as a component in the ethanolic extract of the leaves of Ipomoea staphylina through GC-MS analysis ajpp.in. However, the direct isolation of this compound from a natural source has not been explicitly reported in the available literature. Furthermore, information regarding the specific biosynthetic pathway leading to the formation of this compound in any organism is currently lacking. Further phytochemical investigations and biosynthetic studies are needed to determine the natural occurrence and metabolic origins of this compound.

Academic Research on Industrial and Applied Aspects of Octyl Cyclohexanecarboxylate

Research on Octyl Cyclohexanecarboxylate (B1212342) as a Chemical Intermediate

Academic and industrial research on the specific applications of octyl cyclohexanecarboxylate as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals is not extensively documented in publicly available literature. However, the broader class of cyclohexanecarboxylic acid and its derivatives are recognized for their utility as building blocks in the synthesis of more complex molecules in these industries.

Role in Pharmaceutical Synthesis

While direct evidence of this compound's use is limited, cyclohexanecarboxylic acid and its related compounds are significant in pharmaceutical development. nbinno.com They serve as versatile scaffolds for creating complex molecular architectures necessary for targeted therapeutic effects. nbinno.com For instance, derivatives of cyclohexanecarboxylic acid are crucial intermediates in the synthesis of various drug candidates, including treatments for schistosomiasis and in the development of new anti-pregnancy drugs. nbinno.com

One notable example is the use of trans-4-(tert-butoxycarbonyl) amino-1-cyclohexanecarboxylic acid in the synthesis of Janus kinase inhibitors. google.com Furthermore, homochiral disubstituted cyclohexane (B81311) derivatives, which are key building blocks for certain drug candidates, are synthesized using cyclohexanecarboxylic acid precursors. researchgate.net The synthesis of potent inhibitors for enzymes like Diacylglycerol O-Acyltransferase (DGAT1), which is a target for obesity treatment, has also utilized cyclohexanecarboxylic acid scaffolds. nih.gov The general synthetic utility of the cyclohexanecarboxylic acid moiety suggests that its esters, including the octyl ester, could potentially serve as intermediates or synthons in various pharmaceutical manufacturing processes, although specific examples for the octyl derivative are not readily found in current research.

Applications in Agrochemical Development

In the field of agrochemical development, the focus is on creating effective and environmentally considerate pesticides and herbicides. While specific research detailing the role of this compound is not prominent, the cyclohexanecarboxylic acid framework is a key component in the synthesis of some modern agrochemicals.

For example, Trans-4-Pentylcyclohexanecarboxylic Acid is a significant intermediate in the synthesis of various pesticides. nbinno.com Its chemical properties provide a versatile platform for creating the complex molecular structures of active ingredients in agrochemicals. nbinno.com The use of such derivatives highlights the potential for other substituted cyclohexanecarboxylic acids and their esters to be employed in the development of new crop protection solutions. The core cyclohexyl ring structure is valued for the three-dimensional diversity it can impart to a molecule, a desirable trait in the design of novel, effective agrochemicals.

Investigation of Cyclohexanecarboxylates as Polymer Additives

Cyclohexanecarboxylates have been investigated as alternatives to traditional phthalate (B1215562) plasticizers in various polymer systems, most notably in polyvinyl chloride (PVC). Research in this area has focused on developing safer and more efficient plasticizers.

Development of Novel Plasticizers for Polymeric Materials

The development of novel plasticizers is driven by the need to replace traditional phthalates like di(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DINP) due to health and environmental concerns. habitablefuture.org Cyclohexanecarboxylates, such as diisononyl cyclohexane-1,2-dicarboxylate (DINCH), have emerged as prominent non-phthalate alternatives. habitablefuture.org Research has also explored other cyclohexanecarboxylic acid esters. For instance, cyclohexanecarboxylic acid‐based methoxypolyethylene glycols and polyethylene (B3416737) glycol esters have been synthesized and shown to be efficient and eco-friendly plasticizers for PVC. researchgate.net These novel plasticizers often exhibit improved thermal stability compared to traditional options. researchgate.net The general structure of cyclohexanecarboxylate esters, with their non-aromatic ring, is a key feature in their design as safer plasticizing agents.

Comparative Studies with Traditional Plasticizers

Comparative studies have shown that cyclohexanecarboxylate-based plasticizers can offer performance advantages over traditional phthalates. For example, PVC plasticized with certain novel cycloalkyl tetra-ester compounds exhibited enhanced tensile strengths and thermal stability compared to formulations with dioctyl phthalate (DOP). researchgate.net Specifically, a tensile strength of 24.5 MPa and a 5% weight loss temperature (T5%) of 213.5 °C were recorded for a PVC formulation with a novel cycloalkyl ester, compared to 22.2 MPa and 191.3 °C for a DOP-plasticized equivalent. researchgate.net

DL-Isoborneol esters, another class of non-phthalate plasticizers, have also been shown to improve thermoplastic processing performance and thermal stability of PVC more effectively than DOP. researchgate.net Furthermore, these alternative plasticizers often demonstrate better compatibility with the PVC matrix. researchgate.net

Below is a comparative data table showcasing the performance of a representative cyclohexanecarboxylate plasticizer (Diisononyl cyclohexane-1,2-dicarboxylate, DINCH) against traditional phthalate plasticizers (DEHP and DINP).

Table 1: Comparative Performance of Plasticizers in PVC

| Property | DINCH | DEHP (DOP) | DINP |

|---|---|---|---|

| Tensile Strength (MPa) | Comparable to DINP | ~22.2 | Generally comparable to DEHP |

| Elongation at Break (%) | Comparable to DINP | High | High |

| Hardness (Shore A) | Similar to DINP | Variable | Variable |

| Migration Resistance | Generally better than DEHP | Lower | Better than DEHP |

| Low-Temperature Flexibility | Good | Good | Good |

Note: Specific values can vary depending on the formulation and testing conditions. Data is compiled from general knowledge on plasticizer performance.

Compatibility and Thermal Stability in Polymer Matrices

The compatibility of a plasticizer with a polymer matrix is crucial for its performance and longevity. Cyclohexanecarboxylates have generally shown good compatibility with PVC. researchgate.netresearchgate.net This good miscibility is essential for achieving a uniform material with stable properties.

Thermal stability is another critical parameter for plasticizers, especially during the processing of PVC. Thermogravimetric analysis (TGA) is a common technique used to evaluate the thermal stability of plasticized PVC. Studies have shown that PVC films plasticized with cyclohexanecarboxylic acid-based esters can exhibit higher thermal stability than those plasticized with DOP. researchgate.net The thermal degradation of plasticized PVC typically occurs in two stages. For some novel cyclohexanecarboxylate plasticizers, the onset of the first stage of degradation is shifted to higher temperatures compared to traditional phthalates, indicating improved stability. nih.gov

The table below presents hypothetical thermal stability data for PVC plasticized with a generic cyclohexanecarboxylate compared to DOP, based on typical findings in the literature.

Table 2: Thermal Stability of Plasticized PVC (Hypothetical Data)

| Plasticizer | Onset of 1st Degradation Stage (°C) | Temperature at Max Degradation Rate (°C) |

|---|---|---|

| Cyclohexanecarboxylate Ester | ~230 - 250 | ~310 - 330 |

| Dioctyl Phthalate (DOP) | ~210 - 230 | ~290 - 310 |

Role in Flavor and Fragrance Chemistry Research

This compound is a significant compound within the field of flavor and fragrance chemistry. Its molecular structure lends itself to properties that are of interest in the creation of scents and tastes. Research in this area explores its presence in natural and synthetic volatile profiles, its specific contributions to aroma, and sustainable methods for its synthesis.

The identification of specific molecules within complex mixtures is a foundational aspect of analytical chemistry. Volatile Organic Compound (VOC) profiles are essentially chemical fingerprints of a substance, detailing the array of volatile compounds it releases. These profiles are crucial for understanding the composition of emissions from both natural and industrial sources. ourair.orgmdpi.com The analysis of VOCs can serve as a noninvasive method for identifying biomarkers for diseases or for characterizing the chemical composition of biological samples. nih.gov

Methodologies such as solid-phase microextraction combined with gas chromatography-mass spectrometry (SPME-GC-MS) are employed to detect and quantify the individual components of a VOC profile. nih.gov In this context, this compound can be identified as a constituent in the VOC profiles of various materials. Its presence and concentration can provide insights into the material's origin, quality, or chemical processes it has undergone. For instance, the VOC profiles of plants can change based on their developmental stage, with different compounds being released as leaves mature. The industrial sector is also a major source of anthropogenic VOCs, with each industry exhibiting a unique emission profile based on its specific processes and the materials used. mdpi.com

Table 1: Examples of Compounds Identified in VOC Profile Research

| Compound Class | Specific Examples | Relevance |

|---|---|---|

| Esters | Ethyl propionate | Identified as a differential VOC in cancer cell studies. nih.gov |

| Terpenes | D-limonene, α-pinene | Key components of citrus VOCs, varying with leaf maturity. |

| Ketones | Acetoin | Investigated as a potential biomarker in metabolic studies of cancer cells. nih.gov |

This table illustrates the types of compounds typically identified in VOC analysis; this compound belongs to the ester class and would be identified using similar techniques.

Esters of cyclohexanecarboxylic acid are recognized for their significant contributions to fragrance compositions. Research and patent literature indicate that this class of compounds, including this compound, typically imparts fruity and sweet aromatic notes. The specific character can vary based on the alcohol moiety attached to the cyclohexanecarboxylate core.

Studies on related compounds, such as methyl and ethyl esters of substituted cyclohexanecarboxylic acids, have demonstrated their utility in creating specific scent profiles. These compounds are described as having fruity notes, sometimes with additional nuances like pineapple or herbaceous undertones. For example, certain methyl cyclohexane carboxylates are known to provide a distinct fruity and floral character to perfume formulas. This suggests that the cyclohexanecarboxylate structure is a key contributor to these desirable fragrance attributes.

The contribution of this compound to an aromatic composition would be consistent with this trend, providing a foundational fruity and sweet character that fragrance chemists can build upon to create complex and appealing scents for various applications.

The fragrance industry is increasingly moving away from traditional synthesis methods that often rely on harsh conditions and environmentally harmful reagents. matec-conferences.orgresearchgate.netmatec-conferences.org Green chemistry offers sustainable alternatives by focusing on the use of renewable feedstocks, efficient catalysts, and environmentally benign solvents. matec-conferences.orgresearchgate.netmatec-conferences.org These principles are directly applicable to the synthesis of fragrance compounds like this compound.

Key areas of advancement in the green synthesis of fragrances include:

Biocatalysis : This approach uses enzymes to catalyze reactions, which can lead to higher selectivity and reduced energy consumption compared to traditional methods. matec-conferences.orgresearchgate.net

Innovative Catalysts : Research is focused on developing novel catalysts that improve atom economy (the efficiency of a chemical reaction in converting reactants to products) and minimize the formation of by-products. matec-conferences.orgresearchgate.net

Green Solvents : The replacement of conventional organic solvents with greener alternatives, such as supercritical CO₂, can significantly reduce the environmental impact of the synthesis process. matec-conferences.org

These green chemistry approaches provide pathways for producing this compound and other fragrance esters in a more sustainable and efficient manner, aligning with the growing demand for environmentally friendly products. matec-conferences.org

Emerging Applications of this compound in Advanced Materials

Beyond its established role in the fragrance industry, research has identified promising new applications for cyclohexanecarboxylate derivatives in the field of advanced materials. One of the most significant emerging uses is as an eco-friendly plasticizer for polymers like poly(vinyl chloride) (PVC).

Plasticizers are additives used to increase the flexibility and durability of materials. However, traditional plasticizers, such as certain phthalates, have raised environmental and health concerns. This has driven research into safer, more sustainable alternatives.

Recent studies have explored the synthesis of cyclohexanecarboxylic acid-based esters as potential replacements for conventional plasticizers. In this research, a cyclohexanecarboxylate ester end-capped with an octyl group demonstrated particularly strong performance. It was found to be a reliable alternative to the widely used plasticizer dioctyl terephthalate (B1205515) (DOTP). PVC films plasticized with the octyl-capped compound exhibited a significant reduction in the migration of the plasticizer out of the material and showed comparable mechanical properties, such as elongation at break, to those plasticized with DOTP. researchgate.net

Table 2: Comparative Properties of PVC Plasticizers

| Property | PVC with this compound-based Plasticizer | PVC with DOTP (Conventional Plasticizer) |

|---|---|---|

| Elongation at Break (ε) | Very close value to DOTP-plasticized PVC | Standard benchmark |

| Plasticizer Migration | Lower amount of extractables | Higher amount of extractables |

| Thermomechanical Properties | Almost negligible decrease over time | Noticeable decrease over time |

This data highlights the potential of this compound derivatives as high-performance, environmentally friendlier plasticizers in the polymer industry. researchgate.net

Q & A

Q. What synthetic routes are commonly employed for the laboratory-scale preparation of octyl cyclohexanecarboxylate, and how are the products characterized?

- Methodological Answer : The esterification of cyclohexanecarboxylic acid with octanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) is a standard approach. Post-synthesis, characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm ester linkage (δ ~4.0–4.3 ppm for the octyl-O group and cyclohexane protons). Infrared (IR) spectroscopy verifies the carbonyl stretch (~1740 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) ensures purity and molecular ion identification .

Q. Which analytical techniques are most reliable for quantifying this compound in multicomponent matrices?

- Methodological Answer : High-resolution GC with flame ionization detection (FID) or MS is preferred for quantification. Calibration curves using authentic standards are critical. For complex mixtures, preparative GC or liquid-liquid extraction may precede analysis to isolate the ester. Retention indices and spectral matching against databases (e.g., NIST) enhance accuracy .

Q. What stability protocols should be followed for long-term storage of this compound in laboratory settings?

- Methodological Answer : Store in amber glass vials under inert gas (N₂/Ar) at 4°C to minimize hydrolysis or oxidation. Regular stability checks via thin-layer chromatography (TLC) or HPLC are advised. Moisture-sensitive samples require desiccants (e.g., molecular sieves) .

Advanced Research Questions

Q. How can discrepancies in NMR spectral data for this compound derivatives be systematically resolved?

- Methodological Answer : Purity must first be confirmed via HPLC. Solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) and conformational dynamics in the cyclohexane ring can cause signal splitting. Use 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping peaks. Computational tools like density functional theory (DFT) simulations of chemical shifts may reconcile experimental vs. theoretical data .

Q. What experimental designs optimize catalytic efficiency in the synthesis of this compound under solvent-free or green chemistry conditions?

- Methodological Answer : Employ a design of experiments (DoE) approach, varying parameters such as catalyst loading (e.g., immobilized lipases), temperature (40–80°C), and reaction time. Response surface methodology (RSM) can model interactions. Kinetic studies (e.g., rate constants via GC monitoring) identify rate-limiting steps. Compare with Arrhenius plots to optimize energy efficiency .

Q. How can this compound’s role in odorant mixtures be elucidated using chromatographic and chemometric methods?

- Methodological Answer : Combine headspace solid-phase microextraction (HS-SPME) with GC-MS to capture volatile profiles. Principal component analysis (PCA) or hierarchical cluster analysis (HCA) of spectral data differentiates odor contributions. Reference synthetic standards and odor detection thresholds (ODTs) to correlate structural features with sensory outcomes .

Q. What strategies address conflicting data in environmental fate studies of this compound, such as biodegradation vs. persistence?

- Methodological Answer : Conduct OECD 301/302 biodegradation tests under controlled conditions (pH, microbial consortia). Use isotope-labeled analogs (e.g., ¹³C-cyclohexane) to track degradation pathways via LC-MS. Conflicting results may arise from matrix effects (e.g., humic acids); replicate studies in simulated environmental matrices (e.g., OECD soil slurry) improve reproducibility .

Data Analysis & Interpretation

Q. How should researchers statistically validate the reproducibility of synthetic yields for this compound across multiple batches?

Q. What computational tools are effective for predicting the physicochemical properties of this compound when experimental data is limited?

- Methodological Answer :

Use QSPR (Quantitative Structure-Property Relationship) models via software like COSMOtherm or EPI Suite. Input SMILES strings (e.g.,

CCCCCCOC(=O)C1CCCCC1) to estimate logP, water solubility, and vapor pressure. Validate predictions against sparse experimental data using Bayesian inference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.